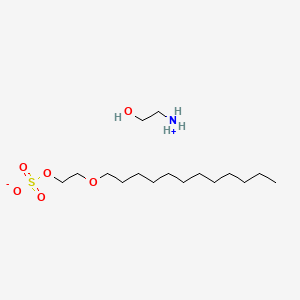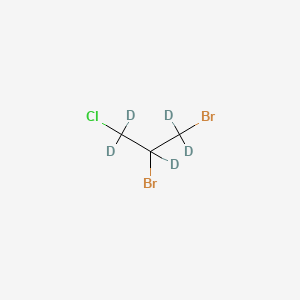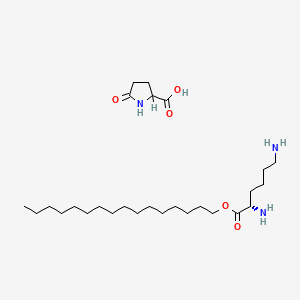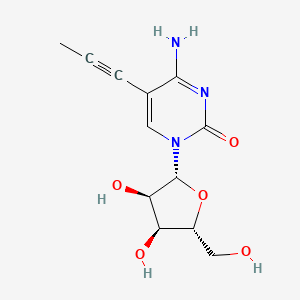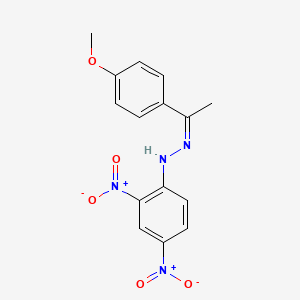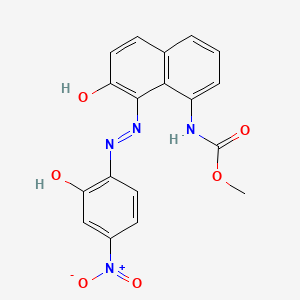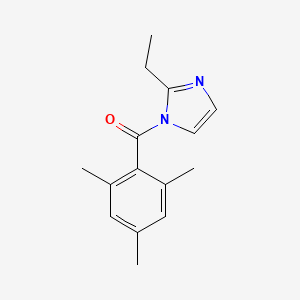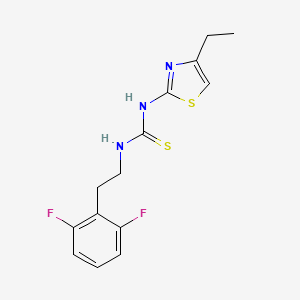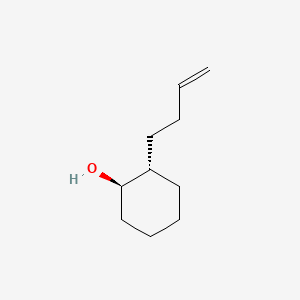
Cyclohexanol, 2-(3-butenyl)-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 2-(3-butenyl)-, trans- is a chemical compound with the molecular formula C₁₀H₁₈O. It is a derivative of cyclohexanol where a butenyl group is attached to the second carbon of the cyclohexanol ring in a trans configuration. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation of Cyclohexene: Cyclohexene can be converted to cyclohexanol through hydroboration-oxidation. The reaction involves the addition of borane (BH₃) to cyclohexene followed by oxidation with hydrogen peroxide (H₂O₂) to yield cyclohexanol.
Hydrogenation of Cyclohexene: Cyclohexene can also be hydrogenated using a catalyst such as palladium on carbon (Pd/C) to produce cyclohexanol.
Grignard Reaction: A Grignard reagent, such as ethyl magnesium bromide, can be reacted with cyclohexanone to form cyclohexanol.
Industrial Production Methods: Cyclohexanol is typically produced on an industrial scale through the oxidation of cyclohexane using air or oxygen in the presence of a catalyst such as cobalt or manganese. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: Cyclohexanol can be reduced to cyclohexane using reducing agents such as lithium aluminium hydride (LiAlH₄).
Substitution: Cyclohexanol can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl₂) to form cyclohexyl chloride.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminium hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Cyclohexanone (from oxidation)
Cyclohexane (from reduction)
Cyclohexyl chloride (from substitution)
科学研究应用
Cyclohexanol, 2-(3-butenyl)-, trans- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a precursor in the synthesis of biologically active compounds.
Medicine: It may be involved in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which cyclohexanol, 2-(3-butenyl)-, trans- exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. The molecular targets and pathways involved would vary based on the specific reaction or application.
相似化合物的比较
Cyclohexanol, 2-(3-butenyl)-, cis-
Cyclohexanol, 3-(3-butenyl)-, trans-
Cyclohexanol, 3-(3-butenyl)-, cis-
Uniqueness: Cyclohexanol, 2-(3-butenyl)-, trans- is unique due to its trans configuration, which affects its chemical reactivity and physical properties compared to its cis isomer and other positional isomers.
属性
CAS 编号 |
3392-93-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(1R,2S)-2-but-3-enylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h2,9-11H,1,3-8H2/t9-,10-/m1/s1 |
InChI 键 |
RYESRRSHSJJRFX-NXEZZACHSA-N |
手性 SMILES |
C=CCC[C@@H]1CCCC[C@H]1O |
规范 SMILES |
C=CCCC1CCCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


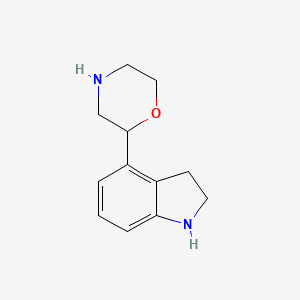
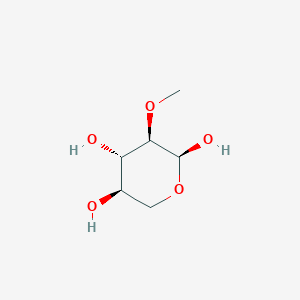
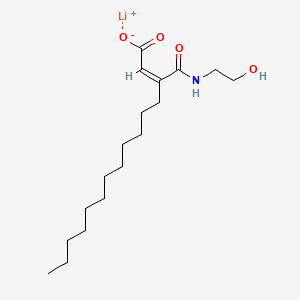
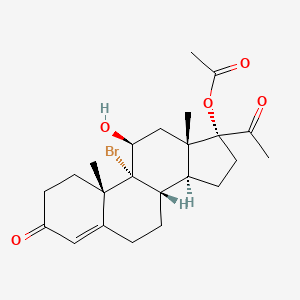
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
